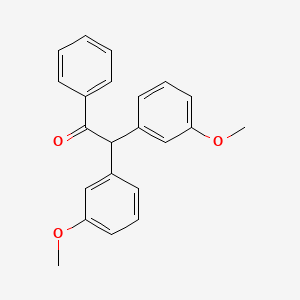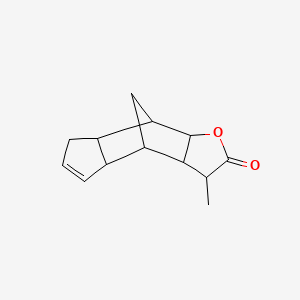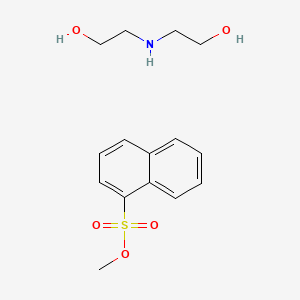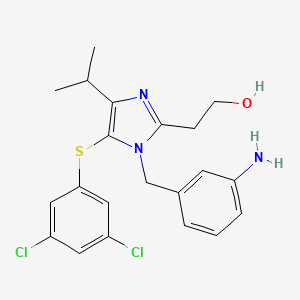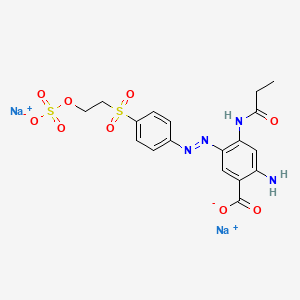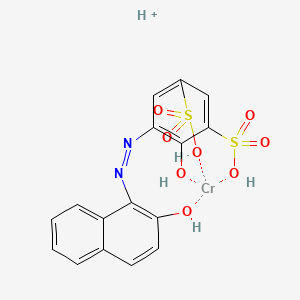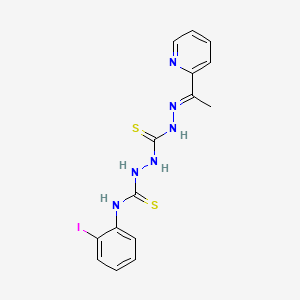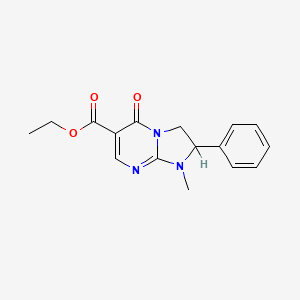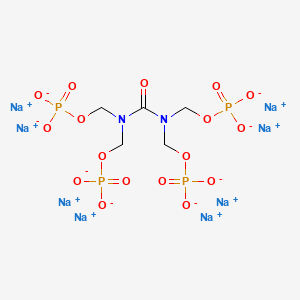
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is a chemical compound with the molecular formula C₅H₁₆N₂O₁₇P₄Na₈. This compound is known for its unique structure, which includes multiple phosphonooxy groups attached to a urea backbone. It is primarily used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt typically involves the reaction of urea with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. The final product is usually purified through crystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphonooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized urea derivatives.
科学的研究の応用
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
作用機序
The mechanism of action of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt involves its interaction with specific molecular targets. The phosphonooxy groups play a crucial role in these interactions, facilitating binding to target molecules and influencing their activity. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: A precursor used in the synthesis of the compound.
N,N,N’,N’-Tetrakis((phosphonooxy)methyl)urea: A related compound with similar structural features.
Uniqueness
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is unique due to its multiple phosphonooxy groups and the presence of sodium ions, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
特性
CAS番号 |
70851-56-8 |
|---|---|
分子式 |
C5H8N2Na8O17P4 |
分子量 |
675.93 g/mol |
IUPAC名 |
octasodium;[bis(phosphonatooxymethyl)carbamoyl-(phosphonatooxymethyl)amino]methyl phosphate |
InChI |
InChI=1S/C5H16N2O17P4.8Na/c8-5(6(1-21-25(9,10)11)2-22-26(12,13)14)7(3-23-27(15,16)17)4-24-28(18,19)20;;;;;;;;/h1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChIキー |
HBJZGYRXANJPAR-UHFFFAOYSA-F |
正規SMILES |
C(N(COP(=O)([O-])[O-])C(=O)N(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



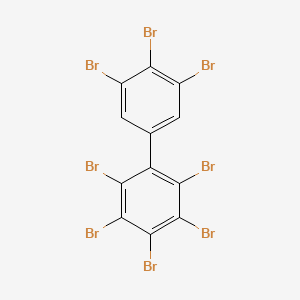
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)

